N-[3-(aminomethyl)phenyl]acetamide
Overview
Description
N-[3-(aminomethyl)phenyl]acetamide is an organic compound with the molecular formula C9H12N2O It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an aminomethyl group
Mechanism of Action
Target of Action
N-[3-(aminomethyl)phenyl]acetamide, also known as 3-Acetamidobenzylamine, primarily targets Nitric oxide synthases . These enzymes are involved in the production of nitric oxide, a key biological messenger that plays a vital role in vascular regulation, immune response, and neurotransmission .
Mode of Action
It is known to interact with its targets, the nitric oxide synthases
Biochemical Pathways
Given its interaction with nitric oxide synthases, it may influence the nitric oxide synthesis pathway . Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission .
Result of Action
Given its interaction with Nitric oxide synthases, it may influence the production of nitric oxide . .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-[3-(aminomethyl)phenyl]acetamide can be synthesized through several methods. One common approach involves the acylation of 3-(aminomethyl)aniline with acetic anhydride or acetyl chloride. The reaction typically proceeds under mild conditions, often in the presence of a base such as pyridine to neutralize the generated acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or nitriles.
Reduction: The compound can be reduced to yield N-[3-(aminomethyl)phenyl]ethanamine, especially under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of N-[3-(aminomethyl)phenyl]ethanamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[3-(aminomethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and polymers.
Comparison with Similar Compounds
N-(3-aminophenyl)acetamide: Lacks the aminomethyl group, which may affect its reactivity and binding properties.
N-(4-aminomethylphenyl)acetamide: The position of the aminomethyl group can influence the compound’s chemical behavior and biological activity.
N-(2-aminomethylphenyl)acetamide: Similar to the above, the position of substitution on the phenyl ring can lead to different reactivity patterns.
Uniqueness: N-[3-(aminomethyl)phenyl]acetamide is unique due to the specific positioning of the aminomethyl group, which can significantly influence its chemical reactivity and interaction with biological targets. This positional specificity can be crucial in the design of compounds with desired properties and activities.
Properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(12)11-9-4-2-3-8(5-9)6-10/h2-5H,6,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFWORHZSACMOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375429 | |
Record name | 3-Acetamidobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96783-68-5 | |
Record name | 3-Acetamidobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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